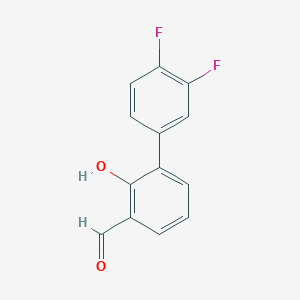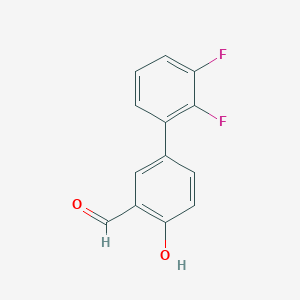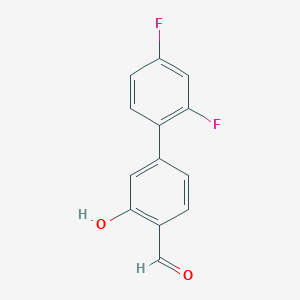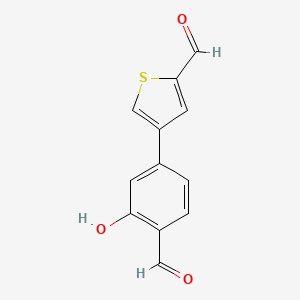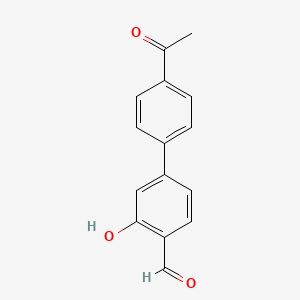
5-(2,5-Difluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Difluorophenyl)-2-formylphenol, 95% (5-DF-2-FP) is a fluorinated phenol derivative that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a melting point of 74-76 °C. 5-DF-2-FP is a highly reactive compound and has been used as a reagent in organic synthesis. It has also been studied for its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
5-(2,5-Difluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. In drug design, 5-(2,5-Difluorophenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of various drugs. In organic synthesis, it has been used as a reagent in the synthesis of other compounds. In biochemistry, it has been used as a substrate in enzyme assays and as a fluorescent label for proteins.
Mécanisme D'action
The mechanism of action of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% is not fully understood, but it is believed to be related to its reactivity. The compound is highly reactive and can form covalent bonds with other compounds, which can lead to the formation of new molecules. In addition, 5-(2,5-Difluorophenyl)-2-formylphenol, 95% can be metabolized by enzymes, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% are not well understood. However, studies have shown that the compound can interact with enzymes and other proteins in the body. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% is its high reactivity, which makes it useful for a variety of organic synthesis reactions. However, the compound is highly toxic and should be handled with care. In addition, the compound is volatile and can easily evaporate, which can lead to losses during experiments.
Orientations Futures
The potential future directions for 5-(2,5-Difluorophenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug design and organic synthesis. In addition, further research could be done to explore the potential of using 5-(2,5-Difluorophenyl)-2-formylphenol, 95% as a fluorescent label for proteins and other molecules. Finally, further research could be done to explore the potential of using 5-(2,5-Difluorophenyl)-2-formylphenol, 95% as a reagent in other types of organic synthesis reactions.
Méthodes De Synthèse
5-(2,5-Difluorophenyl)-2-formylphenol, 95% is synthesized by the reaction of 2,5-difluorophenol with formic acid in the presence of a catalyst. The reaction scheme is as follows:
2,5-Difluorophenol + Formic acid → 5-(2,5-Difluorophenyl)-2-formylphenol, 95% + H2O
The reaction is carried out in an inert atmosphere and at a temperature of 70-80 °C. The reaction is usually completed within 2-3 hours. The yield of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% depends on the reaction conditions and can range from 50-95%.
Propriétés
IUPAC Name |
4-(2,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKLHNCXQFPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685134 |
Source


|
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261950-23-5 |
Source


|
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

